Anagrelide impurity 1 Anagrelide impurity 1
Brand Name: Vulcanchem
CAS No.: 752151-24-9
VCID: VC21344920
InChI: InChI=1S/C11H11Cl2N3O2/c1-18-9(17)5-16-4-6-8(15-11(16)14)3-2-7(12)10(6)13/h2-3H,4-5H2,1H3,(H2,14,15)
SMILES: COC(=O)CN1CC2=C(C=CC(=C2Cl)Cl)N=C1N
Molecular Formula: C11H11Cl2N3O2
Molecular Weight: 288.13 g/mol

Anagrelide impurity 1

CAS No.: 752151-24-9

Cat. No.: VC21344920

Molecular Formula: C11H11Cl2N3O2

Molecular Weight: 288.13 g/mol

* For research use only. Not for human or veterinary use.

Anagrelide impurity 1 - 752151-24-9

CAS No. 752151-24-9
Molecular Formula C11H11Cl2N3O2
Molecular Weight 288.13 g/mol
IUPAC Name methyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate
Standard InChI InChI=1S/C11H11Cl2N3O2/c1-18-9(17)5-16-4-6-8(15-11(16)14)3-2-7(12)10(6)13/h2-3H,4-5H2,1H3,(H2,14,15)
Standard InChI Key GPQHPFJCLXKFHS-UHFFFAOYSA-N
SMILES COC(=O)CN1CC2=C(C=CC(=C2Cl)Cl)N=C1N
Canonical SMILES COC(=O)CN1CC2=C(C=CC(=C2Cl)Cl)N=C1N

Analytical Methods for Detection and Quantification

Several validated analytical methods have been developed for the analysis of anagrelide and its associated impurities, including impurity 1.

Stability-Indicating RP-HPLC Method

A comprehensive stability-indicating reverse-phase high-performance liquid chromatographic (RP-HPLC) method has been developed and validated for anagrelide analysis in the presence of its degradation products . This method utilizes:

  • Column: C18 Inertsil column (250 mm × 4.6 mm i.d., 5 μm particle size)

  • Mobile phase: A gradient system using:

    • Solution A: 0.03 M potassium di-hydrogen phosphate (pH 3.0):methanol:acetonitrile (90:5:5, v/v/v)

    • Solution B: Buffer:acetonitrile (10:90, v/v)

  • Detection wavelength: 251 nm

  • Column temperature: 40°C

  • Flow rate: 1.0 mL/min

This method demonstrates excellent resolution between anagrelide and its impurities, with the resolution between drug substance and degradation products consistently greater than 2.0 minutes under varied chromatographic conditions .

Alternative Validated HPLC Method

Another validated HPLC method has been developed specifically for determination of anagrelide in pharmaceutical preparations :

  • Column: XTerra symmetry C18, 150×4.6 mm, 5μm

  • Mobile phase: Acetonitrile and water (pH 3.0 adjusted with ortho-phosphoric acid)

Validation Parameters

The analytical methods have been rigorously validated according to ICH guidelines, with parameters summarized in Table 1.

Table 1: Validation Parameters for HPLC Analysis of Anagrelide

ParameterStability-Indicating Method Alternative Method
Linearity range0.05–152 μg/mL5-30 μg/mL
Correlation coefficient (R²)0.9991Not specified
Limit of Detection (LOD)0.019 μg/mL0.08 μg/mL
Limit of Quantification (LOQ)0.054 μg/mL0.26 μg/mL
Intra-day precision (RSD%)1.1%1.076%
Inter-day precision (RSD%)1.5%0.244%
Recovery99.4-100.3%99.25-100.63%
System suitability - Theoretical platesNot specified4011
System suitability - Tailing factorNot specified1.41

The low LOD and LOQ values indicate that these methods possess sufficient sensitivity for detecting and quantifying low levels of impurities, including anagrelide impurity 1.

Stress ConditionObservationPotential Impurity Formation
Oxidation (3% H₂O₂)Significant degradation (15% major degradation product)High
Alkali hydrolysis (0.1M NaOH)Major degradation (four products; major product at RRT 1.13)High
Acid hydrolysis (1M HCl)No significant changeLow
Dry heat (80°C, 10 days)No significant degradation; total impurities increased from 2.9% to 3.2%Low
Light exposure (UV and visible)Stable behaviorLow

This stability profile indicates that anagrelide impurity 1 is more likely to form under oxidative or alkaline conditions, with relative stability observed under acidic conditions, heat, and light exposure.

Pharmaceutical Quality Control Implications

The presence and control of anagrelide impurity 1 hold significant implications for pharmaceutical quality control processes.

Method Robustness for Quality Control

The validated analytical methods demonstrate suitable robustness for reliable quality control testing. "Under all the deliberately varied chromatographic conditions (flow rate, pH and column temperature), the reproducibility of results was observed to be reasonably good" . Table 3 illustrates the robustness parameters evaluated for the alternative HPLC method.

Table 3: Robustness Parameters for HPLC Analysis of Anagrelide

ParameterVariationRetention Time (min)RSD (%)
Flow rate1.2 mL/min2.2261.074
1.2 mL/min2.3231.364
1.3 mL/min2.2040.831
% Organic39.2%2.3930.903
40%2.3381.305
40.8%2.2550.436

These data demonstrate that the method remains reliable under varied conditions, essential for consistent impurity monitoring.

Solution and Mobile Phase Stability

For reliable impurity analysis, the stability of analytical solutions is crucial. "The % RSD values for the assay of ANG during solution stability and mobile phase stability experiments were found to be less than 0.9%. This indicated that the sample solutions and mobile phases used during the assay were stable for at least 48 h" .

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